

spectroscopic properties of potassium cobaltinitrite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: POTASSIUM COBALTINITRITE

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An In-depth Technical Guide to the Spectroscopic Properties of **Potassium Cobaltinitrite**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium cobaltinitrite, formally known as potassium hexanitrocobaltate(III), is an inorganic coordination compound with the chemical formula $K_3[Co(NO_2)_6]$.^[1] It is also recognized by the common names Aureolin or Cobalt Yellow, reflecting its characteristic vibrant yellow color.^{[2][3]} This compound is a yellow, microcrystalline powder that is notably poorly soluble in water, a property that has historically cemented its importance in analytical chemistry for the gravimetric determination of potassium.^{[1][2][4]} First described by Nikolaus Wolfgang Fischer in 1848, its applications extend beyond the laboratory to its use as a stable pigment in artistic paints and for coloring glass and porcelain.^{[2][3]}

The core of the compound is a trianionic complex, $[Co(NO_2)_6]^{3-}$, where a central cobalt ion is coordinated by six nitrite ligands.^[2] The stability and distinct color of **potassium cobaltinitrite** arise from the electronic configuration and geometry of this complex, which are elucidated through various spectroscopic techniques. This guide provides a comprehensive overview of the spectroscopic properties of **potassium cobaltinitrite**, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data.

Molecular and Crystal Structure

X-ray diffraction (XRD) studies have been fundamental in elucidating the three-dimensional arrangement of atoms in **potassium cobaltinitrite**. These investigations confirm that $K_3[Co(NO_2)_6]$ typically crystallizes in a cubic system.[3] The crystal structure reveals an octahedral coordination geometry around the central cobalt(III) ion.[2][3] Six nitrite (NO_2^-) ligands surround the cobalt ion, coordinating through the nitrogen atom, which classifies it as a nitro complex.[3] This arrangement is crucial to the compound's stability.

The cobalt(III) center has a low-spin d^6 electronic configuration, which accounts for the compound's kinetic stability and its diamagnetic properties.[2][3]

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the identity, purity, and structural details of **potassium cobaltinitrite**. The primary techniques employed are UV-Visible, Infrared, and Raman spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the d-orbitals of the cobalt(III) ion. The distinct yellow color of **potassium cobaltinitrite** is a direct result of the absorption of light in the violet region of the visible spectrum.[3] This absorption corresponds to the promotion of electrons from lower-energy d-orbitals to higher-energy d-orbitals, a phenomenon known as a d-d transition, which is characteristic of transition metal complexes.[3] The kinetics of the spontaneous reduction of the hexanitrocobaltate(III) ion have been studied spectrophotometrically at a wavelength of 360 nm.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of the nitrite ligands and the cobalt-ligand bonds. The resulting spectrum confirms that the nitrite group coordinates through the nitrogen atom (a nitro complex) rather than an oxygen atom (a nitrito complex).[3] The fundamental vibration frequencies are consistent across various synthesis methods, confirming the formation of the hexanitrocobaltate complex.[4]

Raman Spectroscopy

Raman spectroscopy offers a non-destructive method to obtain a structural fingerprint of the molecule, providing information complementary to IR spectroscopy.[3] Resonance Raman spectra reveal critical details about the bonding and structure of the $[\text{Co}(\text{NO}_2)_6]^{3-}$ complex.[3] This technique is sensitive enough for the detection and quantification of the compound even in complex mixtures like biological samples.[4]

Data Presentation: Summary of Spectroscopic Data

The quantitative data obtained from spectroscopic analyses of **potassium cobaltinitrite** are summarized below for easy reference and comparison.

Spectroscopic Technique	Parameter	Wavenumber (cm ⁻¹) / Wavelength (nm)	Assignment	Reference
Infrared (IR) Spectroscopy	$\nu_{\text{as}}(\text{NO}_2)$	1386 - 1391	Asymmetric NO ₂ stretch	[4]
	$\nu_{\text{s}}(\text{NO}_2)$	1332	Symmetric NO ₂ stretch	[4]
	$\delta(\text{ONO})$	827 - 829	ONO bending	[4]
	$\rho\omega(\text{NO}_2)$	632 - 637	NO ₂ wagging	[4]
	$\nu(\text{Co-N})$	408 - 416	Cobalt-Nitrogen stretch	[4]
Raman Spectroscopy	$\nu(\text{N-O})$	-	In-phase N-O stretch	[3]
	$\delta(\text{O-N-O})$	-	O-N-O scissoring motion	[3]
UV-Visible Spectroscopy	λ_{max}	360	Spontaneous reduction monitoring	[5]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **potassium cobaltinitrite** are provided below.

Synthesis of Potassium Cobaltinitrite

Several methods for synthesizing **potassium cobaltinitrite** have been reported.[1][6] The highest yield, smallest particle size, and highest purity are typically achieved by reacting potassium nitrite with a cobalt salt in an acidic medium.[1][6]

Materials:

- Cobalt(II) nitrate ($\text{Co}(\text{NO}_3)_2$)
- Potassium nitrite (KNO_2)
- Acetic acid (CH_3COOH)
- Distilled water
- Ethanol

Procedure:

- A solution of cobalt(II) nitrate is prepared by dissolving the salt in distilled water.
- A separate, concentrated solution of potassium nitrite is prepared. A stoichiometric excess of potassium nitrite is required.
- The cobalt nitrate solution is added to the potassium nitrite solution with constant stirring.
- The mixture is then acidified by the slow addition of acetic acid. This step facilitates the oxidation of Co(II) to Co(III) and the formation of the complex. The reaction is often accompanied by the evolution of nitrogen oxide gas.[1][6]
- The overall reaction is: $2\text{CH}_3\text{COOH} + \text{Co}(\text{NO}_3)_2 + 7\text{KNO}_2 \rightarrow \text{K}_3[\text{Co}(\text{NO}_2)_6]\downarrow + 2\text{KNO}_3 + 2\text{CH}_3\text{COOK} + \text{NO}\uparrow + \text{H}_2\text{O}$ [1][6]

- A copious yellow precipitate of **potassium cobaltinitrite** forms. To ensure complete precipitation, the mixture is often allowed to stand for an extended period (e.g., 15-16 hours).
[1]
- The precipitate is collected by filtration.
- The collected solid is washed several times with distilled water to remove any soluble impurities, followed by a wash with ethanol to facilitate drying.[1]
- The final product is dried in an oven at a controlled temperature (e.g., $90 \pm 5^\circ\text{C}$) for several hours.[1]

Spectroscopic Characterization

UV-Visible Spectroscopy:

- A dilute solution of the hexanitrocobaltate(III) complex is prepared in an appropriate solvent (e.g., water, though solubility is low, or other non-reactive solvents).
- The UV-Vis absorption spectrum is recorded over a range of approximately 200-800 nm using a dual-beam spectrophotometer.
- A solvent blank is used as a reference.
- The wavelength of maximum absorption (λ_{max}) is determined from the spectrum.

Infrared (IR) Spectroscopy:

- A small amount of the dried **potassium cobaltinitrite** powder is mixed with potassium bromide (KBr) powder.
- The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, a mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol).[1] This mull is then placed between two salt plates (e.g., NaCl or KBr).[1]

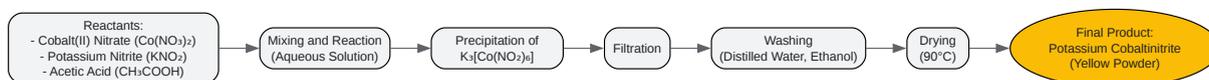
- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .^[1]

Raman Spectroscopy:

- A sample of the solid **potassium cobaltinitrite** is placed in a sample holder (e.g., a glass capillary tube or a well on a microscope slide).
- The Raman spectrum is excited using a monochromatic laser source (e.g., with a wavelength of 532 nm or 785 nm).
- The scattered light is collected and analyzed by a Raman spectrometer.
- The resulting spectrum shows the Raman shift (in cm^{-1}) versus intensity.

Mandatory Visualizations

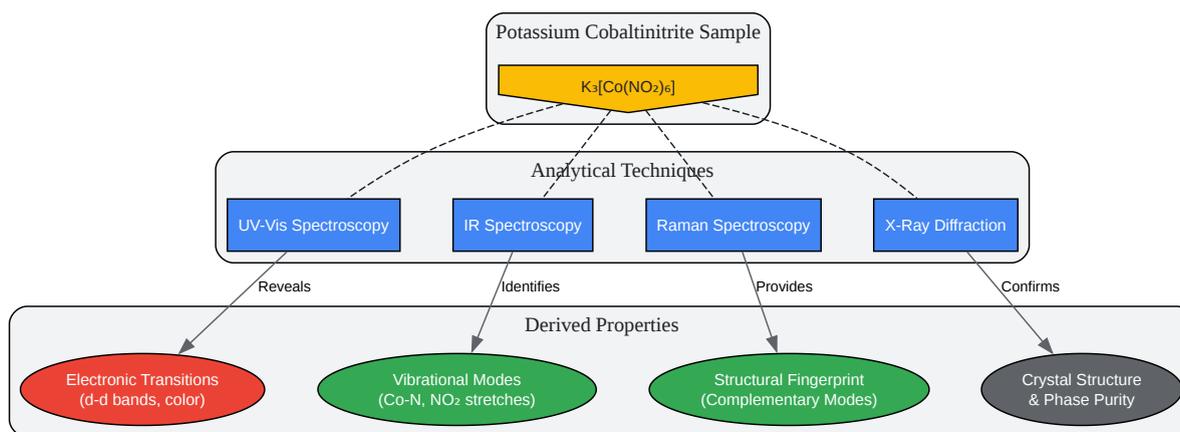
Synthesis Workflow



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Caption: Workflow for the synthesis of **potassium cobaltinitrite**.

Spectroscopic Characterization Logic



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References

1. ic.unicamp.br [ic.unicamp.br]
2. Potassium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]
3. Potassium Cobaltinitrite | $K_3[Co(NO_2)_6]$ | For Research Use [benchchem.com]
4. Buy POTASSIUM COBALTINITRITE | 13782-01-9 [smolecule.com]
5. researchgate.net [researchgate.net]
6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [spectroscopic properties of potassium cobaltinitrite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143538#spectroscopic-properties-of-potassium-cobaltinitrite]

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